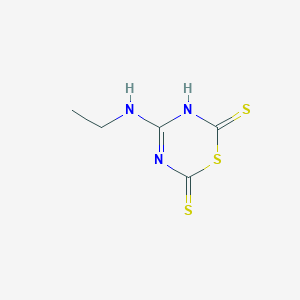
4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a thiadiazine precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in scaling up the production while ensuring the purity of the final product.
化学反応の分析
Types of Reactions: 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Thiazole: Another heterocyclic compound containing sulfur and nitrogen.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
62512-87-2 |
|---|---|
分子式 |
C5H7N3S3 |
分子量 |
205.3 g/mol |
IUPAC名 |
4-(ethylamino)-3H-1,3,5-thiadiazine-2,6-dithione |
InChI |
InChI=1S/C5H7N3S3/c1-2-6-3-7-4(9)11-5(10)8-3/h2H2,1H3,(H2,6,7,8,9,10) |
InChIキー |
CLQIMWIHLPWABS-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=S)SC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




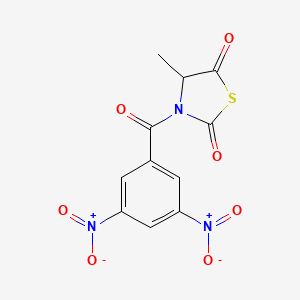
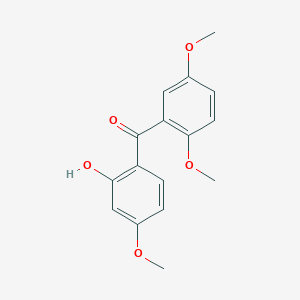
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
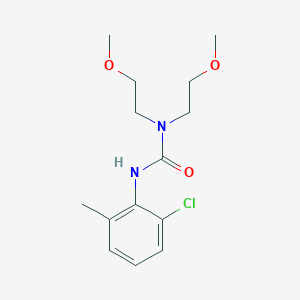
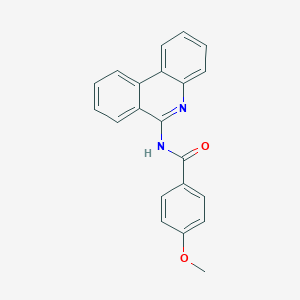

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
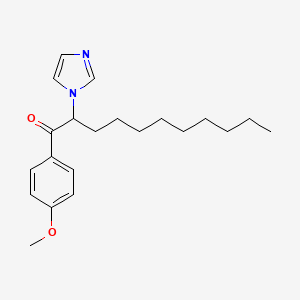
![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
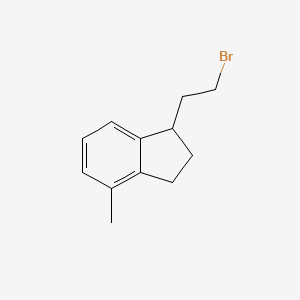
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
